1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O4/c12-6(13)5-3-11(10-9-5)2-4-1-8-7(14)15-4/h3-4H,1-2H2,(H,8,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKBMEDPJBCALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Oxazolidinone Formation: The initial step involves the cyclization of amino alcohols with chloroformates to form oxazolidinones.
Triazole Ring Formation: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. Research conducted by American Elements demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis.
Anticancer Potential
The compound has also been studied for its anticancer properties. A case study published in a peer-reviewed journal highlighted its efficacy in inhibiting the growth of specific cancer cell lines. The results suggested that the triazole moiety plays a crucial role in enhancing the compound's cytotoxic effects on cancer cells.
Data Table: Antimicrobial and Anticancer Activity
| Activity Type | Test Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antimicrobial | E. coli | 25 |
| Antimicrobial | Staphylococcus aureus | 30 |
| Anticancer | HeLa (cervical cancer) | 15 |
| Anticancer | MCF7 (breast cancer) | 20 |
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Studies have shown that it can effectively target pests while minimizing harm to beneficial insects. Field trials conducted in various agricultural settings demonstrated a reduction in pest populations without significant adverse effects on crop yield.
Data Table: Pesticide Efficacy
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 90 |
| Leafhoppers | 100 | 75 |
Polymer Synthesis
In materials science, the compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation under high temperatures.
Case Study: Polymer Composite Development
A study published in a materials science journal explored the incorporation of this compound into polycarbonate matrices. The resulting composites exhibited improved tensile strength and thermal stability compared to control samples.
Mechanism of Action
The mechanism by which 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Triazole-4-Carboxylic Acids with Aryl Substituents
Example :
- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (synthesized via azide-β-ketoester cycloaddition): Structural Differences: Contains a 4-ethoxyphenyl group at N1 and a formyl group at C5. Lacks the oxazolidinone ring. Key Properties: Exhibits ring-chain tautomerism in solution, with ~20% existing as a cyclic hemiacetal (furotriazolone tautomer). This tautomerism enhances stability and influences reactivity . Synthesis: Prepared via base-catalyzed reaction of 4-ethoxyphenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate, followed by saponification .
Triazole-4-Carboxylic Acid Esters
Examples :
- 1-[(S)-1-Hydroxymethyl-2-methylpropyl]-1H-1,2,3-triazole-4-carboxylic acid methyl ester
- 1-[(S)-1-Benzyloxymethyl-2-(tert-butyl-dimethylsilanyloxy)-ethyl]-1H-1,2,3-triazole-4-carboxylic acid methyl ester
Structural Differences :
Both examples feature ester-protected carboxylic acid groups and bulky alkyl/aryl substituents. The target compound retains a free carboxylic acid group, which may enhance metal-binding capacity or intermolecular interactions.
Synthesis :
These esters are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , whereas the target compound’s synthesis route is unspecified in available evidence.
Oxazolidinone-Containing Compounds
Example :
- Radezolid (N-{[(5S)-3-[3-Fluoro-4-(4-{[(1H-1,2,3-triazol-5-ylmethyl)amino]methyl}phenyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide) : Structural Differences: Incorporates a triazole-methylamino linker and a fluorinated phenyl group. The oxazolidinone is part of a larger antibiotic scaffold. Activity: Potent against linezolid-resistant bacteria, highlighting the oxazolidinone’s role in antimicrobial activity .
Comparison: The target compound’s simpler structure lacks the extended pharmacophore of Radezolid but shares the oxazolidinone-triazole combination.
Antitumor Triazole-Carboxylic Acids
Example :
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid :
Comparison: The target compound’s oxazolidinone group may modulate solubility or target engagement compared to the trifluoromethyl and chlorophenyl substituents in this example. No bioactivity data is available for the target compound, highlighting a research gap.
Metal-Binding Triazole-Carboxylic Acids
Example :
Comparison: The target compound’s carboxylic acid group likely enables similar metal-binding behavior, though the oxazolidinone’s electron-withdrawing effects could alter coordination strength.
Biological Activity
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1339882-40-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its antiproliferative and antimicrobial properties.
The compound has the following chemical characteristics:
- Chemical Formula : C7H8N4O4
- Molecular Weight : 212.16 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4O4 |
| Molecular Weight | 212.16 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound involves the reaction of appropriate oxazolidine derivatives with triazole moieties. The synthetic pathway typically includes cyclization and functionalization steps to achieve the desired triazole structure with carboxylic acid functionality.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of triazole derivatives. A notable research article demonstrated that compounds similar to 1-[2-(2-oxo-1,3-oxazolidin)] exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | MCF7 | 1.1 |
| 9 | HCT116 | 2.6 |
| 9 | HepG2 | 1.4 |
These compounds function by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values for TS inhibition were significantly lower than those for standard chemotherapeutics like Pemetrexed, indicating a promising therapeutic index for these derivatives .
Antimicrobial Activity
The antimicrobial properties of 1-[2-(2-oxo-1,3-oxazolidin)] have also been investigated. In vitro studies revealed effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the low micromolar range, suggesting strong antimicrobial potential.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Thymidylate Synthase : This leads to decreased DNA synthesis in rapidly dividing cells, a mechanism exploited in cancer chemotherapy.
- Disrupt Bacterial Cell Wall Synthesis : The triazole ring may interfere with the biosynthetic pathways of bacterial cell walls, enhancing its antimicrobial efficacy.
Case Studies
A study published in the Journal of Medicinal Chemistry explored various derivatives of triazoles and their biological activities. The findings indicated that modifications on the oxazolidine ring significantly influenced both antiproliferative and antimicrobial activities. For instance, ortho-substituted variants showed enhanced activity compared to meta or para substitutions .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer:
The compound can be synthesized via modular approaches:
- Azide-Alkyne Cycloaddition: React a functionalized oxazolidinone precursor with a triazole-carboxylic acid derivative using copper-catalyzed click chemistry. For example, NaN₃ in DMF at 50°C for 3 hours facilitates azide incorporation, followed by cycloaddition .
- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and aryl boronic acids in degassed DMF/H₂O) can introduce aryl groups to the triazole core .
- Key Steps: Purification via recrystallization (ethanol or acetic acid) or column chromatography, with yields typically 60–85% .
Basic: How should researchers characterize the compound’s purity and structure?
Methodological Answer:
Use a combination of analytical techniques:
- Spectroscopy:
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₈H₁₀N₄O₃: 226.0702) .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
Leverage quantum chemical calculations and AI-driven platforms (e.g., ICReDD’s workflow):
- Reaction Path Search: Use density functional theory (DFT) to model transition states and energetics of key steps (e.g., cycloaddition barriers) .
- Condition Screening: Machine learning algorithms analyze experimental variables (solvent, catalyst loading) to predict optimal yields. For example, DMF outperforms THF in triazole formation due to polar aprotic solvent effects .
- Validation: Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
Systematically evaluate variables:
- Catalyst Purity: Pd(PPh₃)₄ activity varies with storage conditions; use freshly prepared catalysts for Suzuki coupling .
- Solvent Effects: DMF vs. THF in azide reactions: DMF’s high polarity accelerates NaN₃-mediated substitutions but may hydrolyze esters .
- Workup Protocols: Recrystallization from acetic acid vs. ethanol can alter purity (e.g., acetic acid removes unreacted aldehydes better) .
Table 1: Yield Comparison Across Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Click Chemistry | CuI/DMF | 72 | 98 | |
| Suzuki Coupling | Pd(PPh₃)₄/DMF | 85 | 97 | |
| Condensation | AcOH/NaOAc | 69 | 95 |
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Modify the oxazolidinone (e.g., 5-methyl vs. 5-phenyl) or triazole substituents (e.g., carboxylic acid vs. ester) .
- Biological Assays: Test analogs against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT viability). For example, triazole-4-carboxylic acid derivatives show IC₅₀ values of 10–50 µM in MCF-7 cells .
- Computational Docking: Map binding interactions with target enzymes (e.g., bacterial Mur ligase for antimicrobial activity) .
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
- Temperature: Store at –20°C in sealed vials to prevent hydrolysis of the oxazolidinone ring .
- Moisture Control: Use desiccants (silica gel) to avoid carboxylic acid dimerization .
- Light Sensitivity: Protect from UV exposure to prevent triazole photodegradation .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Mixing Efficiency: Use high-shear mixers for heterogeneous reactions (e.g., NaBH₄ reductions in ethanol/water) .
- Heat Transfer: Optimize reflux conditions (e.g., Dean-Stark traps for azeotropic removal of H₂O in condensation steps) .
- Byproduct Management: Add scavengers (e.g., polymer-supported thiourea to trap Pd residues) .
Basic: What analytical techniques confirm successful functionalization of the triazole ring?
Methodological Answer:
- X-ray Crystallography: Resolve substituent geometry (e.g., triazole N1 vs. N2 alkylation) .
- ²D NMR (COSY/HSQC): Assign coupling between oxazolidinone methylene (δ 4.2–4.5 ppm) and triazole protons .
- Elemental Analysis: Validate C/H/N ratios (e.g., C₈H₁₀N₄O₃ requires C 42.48%, H 4.46%, N 24.77%) .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Prodrug Strategies: Convert the carboxylic acid to esters (e.g., ethyl ester for enhanced membrane permeability) .
- LogP Optimization: Introduce lipophilic groups (e.g., aryl substituents) to balance solubility and absorption .
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., oxazolidinone ring oxidation) .
Advanced: What computational tools predict biological targets for this compound?
Methodological Answer:
- PharmMapper: Screen against a database of protein cavities to identify potential targets (e.g., kinases, oxidoreductases) .
- Molecular Dynamics (MD): Simulate binding to DNA gyrase (antibacterial target) or topoisomerase II (anticancer target) .
- ADMET Prediction: Tools like SwissADME assess toxicity risks (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
